molecular formula C16H19N7O B2910980 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1105188-61-1

3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2910980
CAS RN: 1105188-61-1
M. Wt: 325.376
InChI Key: CSSNFTGNAXJMJQ-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . They have also been evaluated as potent USP28 inhibitors, which are closely associated with the occurrence and development of various malignancies .


Molecular Structure Analysis

Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These studies reveal key descriptors of these compounds and can help in the development of efficient and novel drugs .

Scientific Research Applications

Anti-Gastric Cancer Agent

Recent studies have shown that derivatives of this compound have potential as anti-gastric cancer agents. Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-proliferation effects of these derivatives on gastric cancer cells . The research indicates that this compound could be instrumental in developing new drugs for treating gastric cancer.

Quantitative Structure–Activity Relationship (QSAR) Modeling

The compound’s derivatives have been used in QSAR modeling to establish a relationship between chemical structure and biological activity . This application is crucial for drug discovery and development, as it helps in screening out efficient and novel drugs.

Machine Learning in Drug Discovery

Machine learning techniques like Random Forest and Support Vector Machine with Particle Swarm Optimization have been applied to the compound’s derivatives to enhance the prediction models’ generalization and learning abilities . This approach can significantly accelerate the drug discovery process.

Descriptor Analysis for Drug Efficiency

The compound’s derivatives have been analyzed for key descriptors that are critical for drug efficiency . This analysis aids in understanding the essential properties that contribute to the compound’s effectiveness against specific diseases.

LSD1 Inhibition for Cancer Therapy

Derivatives of this compound have been explored as potential inhibitors of LSD1, a protein involved in cancer progression . The inhibition of LSD1 is a promising strategy for cancer therapy, and the compound’s scaffold can be used as a template for designing new inhibitors.

properties

IUPAC Name

3-(4-ethoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-2-24-13-5-3-12(4-6-13)23-16-14(20-21-23)15(18-11-19-16)22-9-7-17-8-10-22/h3-6,11,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNFTGNAXJMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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